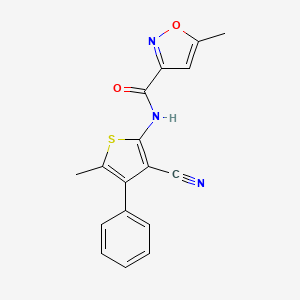
1,4-Bis(3-phthalimidopropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound characterized by the presence of multiple isoindole and piperazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoindole Ring: The initial step involves the cyclization of phthalic anhydride with primary amines to form isoindole derivatives.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the isoindole derivative reacts with piperazine derivatives under controlled conditions.
Final Coupling: The final step involves coupling the intermediate compounds through alkylation or acylation reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the isoindole or piperazine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-2,3-dione derivatives, while reduction may produce isoindoline derivatives.
Applications De Recherche Scientifique
2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
- 1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID
- 2-{3-[1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL]OXY}PROPYL-1H-ISOINDOLE-1,3(2H)-DIONE
Uniqueness
2-(3-{4-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYL]PIPERAZIN-1-YL}PROPYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its dual isoindole and piperazine rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C26H28N4O4 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
2-[3-[4-[3-(1,3-dioxoisoindol-2-yl)propyl]piperazin-1-yl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H28N4O4/c31-23-19-7-1-2-8-20(19)24(32)29(23)13-5-11-27-15-17-28(18-16-27)12-6-14-30-25(33)21-9-3-4-10-22(21)26(30)34/h1-4,7-10H,5-6,11-18H2 |
Clé InChI |
XFNNGPQZTYFXLK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3C2=O)CCCN4C(=O)C5=CC=CC=C5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11113820.png)
![4-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11113831.png)
![N-({N'-[(3E)-1-[(3,4-Dichlorophenyl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)pyridine-4-carboxamide](/img/structure/B11113842.png)
![2-(4-Chlorophenyl)-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide](/img/structure/B11113844.png)
![3-(piperidin-1-yl)-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B11113850.png)



![4-methoxy-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B11113873.png)
![4-methyl-N-[2,2,2-tribromo-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B11113877.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B11113884.png)
![Ethyl 5-carbamoyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11113887.png)


